molecular formula C21H20N2O3 B5738774 N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide

N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide

Katalognummer B5738774
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: BLGAJKJJMMYOAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide, also known as GW806742X, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.

Wirkmechanismus

N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide exerts its pharmacological effects by selectively activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and cell proliferation. PPARδ activation by N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue, resulting in improved insulin sensitivity and energy metabolism.
In addition, PPARδ activation by N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide leads to reduced inflammation, oxidative stress, and apoptosis in various tissues, including the heart, liver, and brain, resulting in cardioprotective, hepatoprotective, and neuroprotective effects. Furthermore, PPARδ activation by N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide leads to inhibition of cancer cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis, resulting in anticancer effects.
Biochemical and Physiological Effects
N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects in animal models and human studies. It improves insulin sensitivity, reduces plasma glucose and triglyceride levels, and increases HDL cholesterol levels in animal models of type 2 diabetes and obesity. It also exerts cardioprotective effects by reducing inflammation, oxidative stress, and apoptosis in animal models of myocardial infarction and heart failure.
Furthermore, N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide inhibits the growth and proliferation of various cancer cell lines, induces apoptosis, and inhibits angiogenesis in these cancer cells. It also enhances the efficacy of chemotherapy and radiotherapy in animal models of cancer. However, N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide has also been shown to have potential adverse effects on liver function and lipid metabolism in animal models and human studies.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide has several advantages for lab experiments. It is a selective PPARδ agonist, which allows for specific targeting of PPARδ signaling pathways. It has also been extensively studied in animal models and human studies, providing a wealth of data on its pharmacological effects and potential therapeutic applications.
However, N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide also has several limitations for lab experiments. It has potential adverse effects on liver function and lipid metabolism, which may limit its clinical use. It also requires careful dosing and monitoring to avoid potential toxicity and side effects.

Zukünftige Richtungen

There are several future directions for research on N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide. First, further studies are needed to elucidate its molecular mechanisms of action and signaling pathways. Second, more studies are needed to evaluate its safety and efficacy in human clinical trials, especially in patients with metabolic disorders, cardiovascular diseases, and cancer.
Third, more studies are needed to explore its potential applications in other diseases, such as neurodegenerative diseases and inflammatory diseases. Fourth, more studies are needed to investigate its potential interactions with other drugs and therapies, especially in cancer treatment. Finally, more studies are needed to develop more potent and selective PPARδ agonists with fewer adverse effects and better clinical efficacy.

Synthesemethoden

The synthesis of N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide involves the condensation of 3-amino-5-phenoxyaniline with 2-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain pure N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide.

Wissenschaftliche Forschungsanwendungen

N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity, reduce plasma glucose and triglyceride levels, and increase high-density lipoprotein (HDL) cholesterol levels in animal models of type 2 diabetes and obesity. It has also been shown to exert cardioprotective effects by reducing inflammation, oxidative stress, and apoptosis in animal models of myocardial infarction and heart failure.
In addition, N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and prostate cancer cells. It has also been shown to induce apoptosis and inhibit angiogenesis in these cancer cells. Furthermore, N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in animal models of cancer.

Eigenschaften

IUPAC Name

N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-15-7-5-6-10-20(15)25-14-21(24)23-17-11-16(22)12-19(13-17)26-18-8-3-2-4-9-18/h2-13H,14,22H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGAJKJJMMYOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)N)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.